2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane
Brand Name: Vulcanchem
CAS No.: 39809-76-2
VCID: VC16044772
InChI: InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H
SMILES:
Molecular Formula: C14H11Cl5N2
Molecular Weight: 384.5 g/mol

2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane

CAS No.: 39809-76-2

Cat. No.: VC16044772

Molecular Formula: C14H11Cl5N2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane - 39809-76-2

Specification

CAS No. 39809-76-2
Molecular Formula C14H11Cl5N2
Molecular Weight 384.5 g/mol
IUPAC Name 2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine
Standard InChI InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H
Standard InChI Key PMXQUZTWAXOIDB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl

Introduction

2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane is a synthetic organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of two 4-chloroaniline groups attached to a trichloroethane backbone, contributing to its unique chemical properties. This compound is of interest in various fields, including chemistry and biochemistry, due to its potential applications and reactivity.

Synthesis and Applications

The synthesis of 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane typically involves multi-step chemical processes. These methods are designed to achieve high yields and purity levels, which are crucial for its applications in various sectors.

  • Applications: The compound's unique properties make it suitable for specific applications where traditional compounds may not be effective. It is noted for potential use in both agricultural and pharmaceutical sectors.

Toxicological and Environmental Considerations

Research into the toxicological effects of 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane focuses on its metabolic pathways and potential interactions with other substances. It is classified as harmful if swallowed and causes skin irritation .

  • Toxicity: The compound is considered harmful if ingested, with warnings for acute oral toxicity and skin irritation .

  • Environmental Impact: Studies on chlorinated hydrocarbons suggest they may interfere with metabolic enzymes and enhance or inhibit the toxicity of co-exposed substances.

Related Compounds

Several compounds share structural similarities with 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane. These include:

Compound NameStructure CharacteristicsUnique Features
1,1-Dichloro-2-(4-chlorophenyl)ethanolDichlorinated ethyl groupUsed as an insecticide; lower toxicity
4-Chlorobenzyl chlorideChlorobenzyl group with reactive chlorineHighly reactive; used in organic synthesis
2-Chlorophenyl-4-methylphenyl etherEther linkage with chlorinated aromatic ringsExhibits different solubility properties

These compounds are notable for their varying levels of toxicity and biological activity compared to 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane.

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